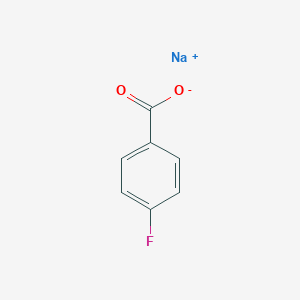

sodium;4-fluorobenzoate

Description

Contextualization within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a rapidly expanding field due to the profound effects that fluorine substitution can have on the physical, chemical, and biological properties of a molecule. wikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. wikipedia.org In this context, sodium;4-fluorobenzoate (B1226621) serves as a key building block and a model compound for understanding the influence of fluorine on aromatic systems. The introduction of fluorine can alter a molecule's acidity, lipophilicity, and metabolic stability, properties that are of paramount importance in the development of pharmaceuticals and agrochemicals. wikipedia.orghokudai.ac.jp Research in this area often focuses on developing new methods for the synthesis of fluorinated aromatic compounds, including the decarboxylative fluorination of aromatic carboxylic acids. ukri.orgresearchgate.net

Role as a Carboxylate Derivative in Synthetic and Structural Chemistry

As a carboxylate derivative, sodium;4-fluorobenzoate participates in a wide array of chemical transformations. It can be used in the synthesis of more complex molecules, such as esters and amides. nih.govglobalscientificjournal.com For instance, it has been used in the synthesis of propargyl 4-[18F]fluorobenzoate, a prosthetic group for the fluorine-18 (B77423) radiolabeling of biomolecules via click chemistry. nih.gov

Overview of Key Research Areas Pertaining to Aromatic Fluorinated Carboxylates

The broader class of aromatic fluorinated carboxylates, to which this compound belongs, is a focal point of several key research areas:

Development of Novel Synthetic Methodologies: A significant area of research is the creation of efficient and selective methods for synthesizing fluorinated aromatic carboxylic acids and their derivatives. hokudai.ac.jpukri.orgresearchgate.net This includes techniques like organic electrolysis and photocatalytic radical decarboxylative fluorination. hokudai.ac.jpresearchgate.net

Metal-Organic Frameworks (MOFs): Fluorinated carboxylates are used as organic linkers in the construction of MOFs. uni-koeln.de The fluorine atoms can influence the geometry of the linker and the host-guest interactions within the pores of the material, which is crucial for applications in gas storage, separation, and catalysis. uni-koeln.de

Catalysis: Fluorinated aromatic carboxylic acids and their derivatives are being investigated as catalysts and in the optimization of catalytic processes. For example, the esterification of fluorinated aromatic carboxylic acids has been studied using heterogeneous catalysts. rsc.org

Environmental and Biological Studies: The degradation pathways of fluorinated aromatic compounds are of environmental interest. fluorideresearch.org Additionally, the biological activity of compounds derived from fluorinated benzoic acids is an active area of research in medicinal chemistry. globalscientificjournal.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 499-90-1 |

| Molecular Formula | C₇H₄FNaO₂ |

| Molecular Weight | 162.09 g/mol |

| Appearance | White solid |

| Synonyms | Sodium 4-fluorobenzoate, p-Fluorobenzoic acid sodium salt |

Properties

IUPAC Name |

sodium;4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUFZAPBZADONQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium;4 Fluorobenzoate and Its Precursors/derivatives

Classical and Established Synthetic Routes to 4-Fluorobenzoic Acid and its Salts

The conventional synthesis of 4-fluorobenzoic acid, the direct precursor to sodium;4-fluorobenzoate (B1226621), is a well-documented process. It typically begins with the synthesis of an aldehyde precursor, which is then oxidized to the corresponding carboxylic acid before being converted into its sodium salt.

4-Fluorobenzaldehyde is a critical intermediate in the production of 4-fluorobenzoic acid. A variety of synthetic methods have been developed for its preparation, each with distinct advantages and limitations. Early methods included the oxidation of p-fluorotoluene or p-fluorobenzyl alcohol, and the reduction of p-fluorobenzonitrile mdpi.com. However, issues such as unstable intermediates and the use of toxic reagents have led to the development of more scalable and economically viable routes mdpi.com.

One prominent method is the halogen-exchange reaction , where 4-chlorobenzaldehyde is converted to 4-fluorobenzaldehyde nih.gov. This reaction is often performed using spray-dried potassium fluoride (B91410) in the presence of catalysts like tetraphenylphosphonium bromide and 18-crown-6 at high temperatures . Various solvents such as sulfolane, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) can be employed, along with a range of phase-transfer catalysts to facilitate the reaction plos.org.

Another industrially relevant approach involves the chlorination of p-fluorotoluene followed by hydrolysis to yield the aldehyde mdpi.com. Additionally, 4-fluorobenzaldehyde can be produced from fluorobenzene and carbon monoxide in the presence of a strong Lewis acid and a hydrogen halide catalyst acs.org.

| Method | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Halogen Exchange | 4-Chlorobenzaldehyde | Potassium fluoride, Phase-transfer catalyst (e.g., Ph4PBr, 18-crown-6), High temperature (230°C) | nih.govplos.org |

| Chlorination/Hydrolysis | p-Fluorotoluene | Chlorine gas, Catalyst, Water, Heat (100-150°C) | mdpi.com |

| Formylation of Fluorobenzene | Fluorobenzene | Carbon monoxide, Strong Lewis acid (e.g., AlCl3), Hydrogen halide | acs.org |

| Oxidation of p-Fluorotoluene | p-Fluorotoluene | Oxidizing agent (e.g., Chromic acid, Potassium permanganate) | mdpi.comnih.gov |

Once 4-fluorobenzaldehyde is obtained, the next step is its oxidation to form 4-fluorobenzoic acid. This transformation is a standard procedure in organic synthesis. Several oxidizing agents can be employed for this purpose. For instance, potassium permanganate or chromic acid can effectively oxidize the aldehyde group to a carboxylic acid nih.gov. The direct oxidation of p-fluorotoluene using these same reagents is also a viable route to 4-fluorobenzoic acid, bypassing the isolation of the aldehyde intermediate nih.gov.

Another established method is the Schiemann reaction , where 4-aminobenzoic acid is converted to a diazonium salt, followed by the introduction of fluoride using tetrafluoroborate. The resulting ester is then hydrolyzed to yield 4-fluorobenzoic acid mdpi.com.

The final step in the classical synthesis is the formation of the sodium salt, sodium;4-fluorobenzoate. This is typically achieved through a straightforward acid-base neutralization reaction. 4-fluorobenzoic acid is treated with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in a suitable solvent, often water or an alcohol-water mixture.

Purification of the resulting salt is critical to ensure high purity. A common strategy for the purification of the parent acid involves dissolving the crude product in a hot solution of potassium carbonate, treating it with activated carbon (like Norite) to remove colored impurities, followed by filtration. The purified 4-fluorobenzoic acid is then precipitated by adding a strong acid like hydrochloric acid nih.gov. After isolation, the purified acid can be converted to its sodium salt. Alternatively, the salt itself can be purified by recrystallization from an appropriate solvent system. The final product is typically a white solid mdpi.com.

Radiosynthesis of Fluorine-18 (B77423) Labeled Derivatives (e.g., [¹⁸F]SFB)

The synthesis of fluorine-18 (¹⁸F) labeled derivatives of 4-fluorobenzoic acid is of paramount importance for Positron Emission Tomography (PET) imaging. N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a key prosthetic group used to label proteins and peptides with ¹⁸F nih.govnih.gov.

The most common method for producing [¹⁸F]SFB is a multi-step synthesis starting from cyclotron-produced [¹⁸F]fluoride ion mdpi.com. The traditional synthesis, first reported in 1992, involves a three-step procedure:

Nucleophilic Aromatic Substitution : A precursor, such as 4-formyl-N,N,N-trimethylanilinium triflate, is reacted with the [¹⁸F]fluoride ion to produce 4-[¹⁸F]fluorobenzaldehyde mdpi.comnih.gov.

Oxidation : The resulting 4-[¹⁸F]fluorobenzaldehyde is oxidized to 4-[¹⁸F]fluorobenzoic acid nih.gov.

Activation : The carboxylic acid is then activated, for example with N,N'-disuccinimidyl carbonate or O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU), to form the final product, [¹⁸F]SFB nih.govplos.orgsnmjournals.org.

This entire process, including purification, typically takes around 80-100 minutes, with decay-corrected radiochemical yields in the range of 25-35% mdpi.comnih.gov.

To improve yields, reduce synthesis time, and simplify automation, significant research has focused on developing advanced radiosynthetic strategies.

One-step methods have been developed using highly reactive precursors like diaryliodonium salts or spirocyclic iodonium ylides mdpi.comnih.govsnmjournals.org. These precursors undergo rapid nucleophilic [¹⁸F]fluorination, allowing for the direct formation of [¹⁸F]SFB in a single chemical step, which simplifies the process and potentially avoids volatile radioactive byproducts nih.govsnmjournals.org.

Copper-mediated radiofluorination has emerged as a powerful and versatile tool. This method allows for the ¹⁸F-labeling of arenes that are not activated towards traditional nucleophilic aromatic substitution nih.gov. Precursors such as pinacol-derived aryl boronic esters (arylBPin) or arylstannanes are reacted with [¹⁸F]KF in the presence of a copper catalyst, like [Cu(OTf)₂(py)₄] acs.orgmdpi.comnih.gov. This technique is compatible with a wide range of functional groups and has been successfully applied to the synthesis of various clinically relevant radiotracers acs.orgnih.gov.

Microfluidic synthesis represents a significant technological advancement. By performing the multi-step synthesis on a microfluidic chip, reaction times can be drastically reduced, and radiochemical yields can be improved. Continuous-flow methods on a single chip have been shown to complete the three-step synthesis of [¹⁸F]SFB in as little as 6.5 minutes with radiochemical yields reaching up to 64% plos.org. Electrowetting-on-dielectric (EWOD) microfluidic devices have also been developed for the on-demand, small-scale synthesis of [¹⁸F]SFB, demonstrating the potential to empower individual labs to produce their own PET probes researchgate.net.

| Strategy | Precursor Type | Key Features | Typical Yield (RCY) | Reference |

|---|---|---|---|---|

| One-Step Fluorination | Diaryliodonium salts, Spirocyclic iodonium ylides | Direct, single-step synthesis; simplifies automation. | 4-35% | mdpi.comnih.govsnmjournals.org |

| Copper-Mediated Fluorination | Aryl boronic esters (ArylBPin), Arylstannanes | Broad substrate scope, tolerates diverse functional groups. | Up to 75% (RCC) | acs.orgnih.govnih.gov |

| Microfluidic Synthesis | Various (e.g., trimethylanilinium triflate) | Rapid synthesis time, reduced reagent use, high yields. | ~64% | plos.orgresearchgate.net |

Precursor Design and Synthesis for Radiolabeling

The design and synthesis of precursors are critical for the production of radiolabeled 4-fluorobenzoate derivatives, particularly for use in Positron Emission Tomography (PET). The primary goal is to create molecules that can be efficiently labeled with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide.

One common strategy involves the synthesis of quaternary ammonium (B1175870) triflate salts as precursors. For example, 4-formyl-N,N,N-trimethylanilinium triflate is a well-established precursor for the radiosynthesis of 4-[¹⁸F]fluorobenzoic acid. The synthesis of this precursor is a multi-step process that provides a stable compound ready for nucleophilic [¹⁸F]fluorination. Another precursor, pentamethylbenzyl-4-(trimethylammonium trifluoromethanesulfonate) benzoate (B1203000), has also been synthesized and characterized for the production of 4-[¹⁸F]-fluorobenzoic acid ([¹⁸F]FBA).

More recent approaches have explored the use of 1-arylbenziodoxolones as precursors for the synthesis of 2-[¹⁸F]fluorobenzoic acids. These hypervalent iodine compounds can undergo nucleophilic fluorination with fluoride salts in polar aprotic solvents. This method offers a transition metal-free pathway to fluorinated benzoic acids.

A key derivative in radiolabeling is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), an important agent for labeling biomolecules like peptides and antibodies. The synthesis of [¹⁸F]SFB typically involves a three-step procedure:

Incorporation of [¹⁸F]fluoride into a precursor like 4-formyl-N,N,N-trimethylanilinium triflate.

Oxidation of the resulting 4-[¹⁸F]fluorobenzaldehyde to 4-[¹⁸F]fluorobenzoic acid.

Activation of 4-[¹⁸F]fluorobenzoic acid with N-hydroxysuccinimide, often using a coupling agent like dicyclohexylcarbodiimide (DCC), to yield [¹⁸F]SFB.

Derivatization Strategies of the 4-Fluorobenzoate Moiety

The 4-fluorobenzoate structure can be chemically modified through various reactions to create a diverse range of derivatives with specific functionalities.

Esterification Reactions

Esterification of 4-fluorobenzoic acid is a fundamental derivatization reaction. A common laboratory method involves reacting 4-fluorobenzoic acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The reaction mixture is typically refluxed for several hours. Following the reaction, unreacted acid is neutralized with a base, for instance, a 10% sodium carbonate solution. The resulting ester can then be extracted using an organic solvent. This process has been reported to yield liquid esters with a yield of around 80%. researchgate.netglobalscientificjournal.com

For industrial and analytical applications, alternative methods have been developed. The BF₃·MeOH complex has been traditionally used as a derivatizing agent for the methyl esterification of fluorobenzoic acids, although this method can be time-consuming. A more recent and efficient approach utilizes a heterogeneous catalyst, UiO-66-NH₂, with methanol. This catalytic method has been shown to significantly reduce the reaction time. researchgate.net

| Method | Reagents | Conditions | Reported Yield |

| Fischer Esterification | 4-fluorobenzoic acid, Ethanol, H₂SO₄ | Reflux for 7-8 hours | 80% researchgate.netglobalscientificjournal.com |

| BF₃·MeOH Complex | Fluorobenzoic acids, BF₃·MeOH | - | - |

| Heterogeneous Catalysis | Fluorobenzoic acids, Methanol, UiO-66-NH₂ | 150°C for 10 hours | High conversion yield |

Amidation and Hydrazide Formation

The carboxyl group of 4-fluorobenzoic acid can be converted into amides and hydrazides, which are important intermediates for the synthesis of various bioactive molecules.

The formation of 4-fluorobenzohydrazide is typically achieved by reacting the corresponding ester of 4-fluorobenzoic acid with hydrazine hydrate in an alcoholic solvent like absolute ethanol. mdpi.com The reaction mixture is refluxed for an extended period, and upon cooling, the hydrazide often crystallizes from the solution.

These hydrazides can be further reacted with various aromatic aldehydes in the presence of a catalytic amount of acetic acid to form hydrazones. researchgate.net These hydrazones can then undergo cyclization reactions to produce heterocyclic compounds like 1,3,4-oxadiazoles. researchgate.net

Amides of 4-fluorobenzoic acid can be synthesized by reacting it with anilines. The reaction is often carried out in the presence of a base, such as a 10% sodium carbonate solution, to facilitate the reaction.

Formation of Metal Complexes and Coordination Compounds

The carboxylate group of the 4-fluorobenzoate anion can coordinate with metal ions to form a variety of metal complexes and coordination polymers, also known as metal-organic frameworks (MOFs). For instance, m-fluorobenzoate has been used as a ligand in the synthesis of a layered MOF ferromagnet, [{Ru₂(m-FArCO₂)₄}₂TCNQ(OMe)₂]. In this structure, four m-fluorobenzoate groups coordinate to two ruthenium centers, forming paddlewheel-type diruthenium units. These units are then bridged by another organic linker to create a two-dimensional framework. acs.org The presence and position of the fluorine atom can influence the electronic properties and the spin state of the metal centers in these complexes. researchgate.net

Incorporation into Polymeric Structures

The 4-fluorobenzoate moiety can be incorporated into polymeric structures to impart specific properties. While direct polymerization of this compound is not common, monomers containing a vinylbenzoate structure can be synthesized and polymerized. For example, 4-vinylbenzoic acid can be esterified to produce active ester monomers, such as pentafluorophenyl 4-vinylbenzoate. These monomers can undergo free radical polymerization to yield reactive polymers. researchgate.net The resulting polymers possess active ester groups that can be readily modified through polymer-analogous reactions with amines, allowing for the creation of a wide range of functional polymers. researchgate.net

Another approach involves the synthesis of block copolymers. For instance, polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) has been synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization. core.ac.uk This method allows for the creation of well-defined polymer architectures with controlled molecular weights and narrow polydispersity.

Optimization of Synthetic Yields and Reaction Conditions

Optimizing synthetic yields and reaction conditions is crucial for the efficient and cost-effective production of 4-fluorobenzoate and its derivatives.

In the synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), significant improvements have been made to reduce the synthesis time and increase the yield. For the fluorination step to produce 4-[¹⁸F]fluorobenzaldehyde, reducing the reaction time from 25 minutes to 5-8 minutes was found to be sufficient. nih.gov Furthermore, the conversion of 4-[¹⁸F]fluorobenzoic acid to [¹⁸F]SFB was optimized by using N,N'-disuccinimidyl carbonate instead of dicyclohexylcarbodiimide and N-hydroxysuccinimide. This change, coupled with heating at 150°C, resulted in the formation of [¹⁸F]SFB in over 80% yield in just 1-3 minutes. nih.gov These modifications led to a 30-35% increase in the amount of ¹⁸F-labeled antibody available per 100 mCi of [¹⁸F]fluoride. nih.gov

For the esterification of fluorobenzoic acids, the use of the heterogeneous catalyst UiO-66-NH₂ was optimized using the Taguchi method. This statistical approach allowed for the determination of the optimal conditions to maximize the conversion yield. The optimized catalytic procedure demonstrated good performance for various isomers of fluorinated aromatic acids.

Catalytic Conditions and Solvent Effects

The choice of catalyst and solvent system is critical in the synthesis of 4-fluorobenzoic acid and its precursors, significantly impacting reaction rates and product selectivity. Various catalytic approaches have been explored, including oxidation of 4-fluorotoluene and carbonylation reactions.

One prominent method for synthesizing 4-fluorobenzoic acid is the liquid-phase air oxidation of 4-fluorotoluene. This process often employs a mixed-metal catalyst system in an acidic solvent. Research has shown that a combination of cobalt (Co²⁺) and manganese (Mn²⁺) ions in the presence of a bromine source, such as 1,1,2,2-tetrabromoethane, effectively catalyzes the oxidation in acetic acid. The optimal mass ratio of Co²⁺ to Mn²⁺ has been identified as 1:1, leading to a near-quantitative conversion of 4-fluorotoluene. The solvent, typically acetic acid, plays a crucial role in this system, with a recommended weight ratio of solvent to fluorotoluene being 4:1 kisti.re.kr.

Another synthetic route involves the vapor-phase oxidation of 4-fluorotoluene over a solid catalyst. Vanadia-titania (V₂O₅/TiO₂) catalysts have been investigated for this purpose, showing moderate conversion and selectivity towards 4-fluorobenzaldehyde, which can be further oxidized to 4-fluorobenzoic acid. The catalytic activity is influenced by the vanadia loading, with higher loading on a sol-gel prepared TiO₂ support leading to increased conversion. The nature of the solvent is not a factor in this vapor-phase reaction, but the catalyst's structural properties, such as the presence of Lewis and Brønsted acidic sites, are crucial iitm.ac.in.

Phase-transfer catalysis (PTC) represents a valuable technique for nucleophilic substitution reactions that can be employed in the synthesis of precursors to 4-fluorobenzoic acid. PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase) by using a catalyst, typically a quaternary ammonium or phosphonium salt, to transport one of the reactants across the phase boundary. This can lead to faster reactions, higher yields, and the ability to use less hazardous and expensive solvents and bases, such as sodium hydroxide phasetransfer.comijirset.comalfachemic.comacsgcipr.orgcrdeepjournal.org. The choice of the phase-transfer catalyst and the organic solvent can be tailored to optimize the reaction rate and selectivity.

The synthesis of fluorobenzoic acids can also be achieved through nucleophilic fluorination. For instance, the reaction of 1-arylbenziodoxolones with a fluoride source like cesium fluoride (CsF) in a polar aprotic solvent such as dimethylformamide (DMF) can yield fluorobenzoic acids. The solvent choice is critical in these reactions, with polar aprotic solvents generally favoring the nucleophilic substitution pathway arkat-usa.org.

Table 1: Influence of Catalytic Systems and Solvents on the Synthesis of 4-Fluorobenzoic Acid Precursors

| Synthetic Route | Catalyst | Solvent | Key Findings |

| Liquid-Phase Oxidation of 4-fluorotoluene | Co²⁺-Mn²⁺-1,1,2,2-tetrabromoethane | Acetic Acid | Optimal Co²⁺:Mn²⁺ ratio of 1:1; solvent to substrate ratio of 4:1 by weight results in ~100% conversion kisti.re.kr. |

| Vapor-Phase Oxidation of 4-fluorotoluene | Vanadia-Titania (V₂O₅/TiO₂) | N/A (Vapor Phase) | Activity increases with vanadia loading; selectivity to 4-fluorobenzaldehyde is also dependent on loading iitm.ac.in. |

| Nucleophilic Fluorination | Cesium Fluoride (CsF) | Dimethylformamide (DMF) | Polar aprotic solvents facilitate the nucleophilic substitution to form fluorobenzoic acids arkat-usa.org. |

| Grignard Reaction of 2,4,5-trifluorobromobenzene | N/A | Tetrahydrofuran (THF) | THF is a common solvent for the formation of the Grignard reagent, which is then carboxylated researchgate.net. |

Temperature and Time Optimization

The optimization of reaction temperature and time is a crucial aspect of developing efficient synthetic protocols for 4-fluorobenzoic acid and its derivatives, directly affecting reaction kinetics, product yield, and the formation of byproducts.

In the liquid-phase air oxidation of fluorotoluenes to produce fluorobenzoic acids, the reaction is typically conducted at elevated temperatures and pressures. Optimal conditions have been reported to be in the range of 160–220 °C with a reaction pressure of 0.8–1.0 MPa. Under these conditions, the conversion of the starting fluorotoluene can reach nearly 100% kisti.re.kr.

For the esterification of 4-fluorobenzoic acid, a common derivatization reaction, the process is often carried out under reflux. For example, the esterification with ethanol in the presence of a catalytic amount of sulfuric acid is typically refluxed for 7-8 hours to ensure the completion of the reaction globalscientificjournal.comresearchgate.net. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

The synthesis of 4-fluorobenzoic acid via the Schiemann reaction, which involves the diazotization of an aminobenzoic acid ester followed by fluorination, requires careful temperature control. The diazotization step is typically carried out at low temperatures, below 7 °C, to ensure the stability of the diazonium salt. The subsequent thermal decomposition of the diazonium fluoborate to introduce the fluorine atom is then performed at a higher temperature orgsyn.org.

In the context of the synthesis of derivatives, such as amides from 4-fluorobenzoic acid, the reaction time can be relatively short. For instance, the reaction with various anilines in the presence of sodium carbonate can proceed to completion with vigorous shaking for about 20 minutes to yield the corresponding amide precipitates globalscientificjournal.comresearchgate.net.

Table 2: Optimization of Temperature and Time for the Synthesis of 4-Fluorobenzoic Acid and its Derivatives

| Reaction | Temperature (°C) | Time | Key Findings |

| Liquid-Phase Oxidation of Fluorotoluene | 160 - 220 | Not specified | High temperature and pressure (0.8-1.0 MPa) are required for high conversion kisti.re.kr. |

| Esterification of 4-Fluorobenzoic Acid | Reflux (~78°C for ethanol) | 7 - 8 hours | Extended reflux time ensures complete conversion to the ester globalscientificjournal.comresearchgate.net. |

| Diazotization (Schiemann Reaction) | < 7 | Not specified | Low temperature is critical for the stability of the diazonium intermediate orgsyn.org. |

| Amide Synthesis from 4-Fluorobenzoic Acid | Room Temperature | ~20 minutes | Rapid reaction at ambient temperature with vigorous mixing globalscientificjournal.comresearchgate.net. |

Continuous-Flow Synthesis Techniques

Continuous-flow chemistry has emerged as a highly efficient and safe methodology for the synthesis of fine chemicals, including 4-fluorobenzoic acid and its derivatives. This technique offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters like residence time, and the ability to safely handle hazardous reagents and intermediates mdpi.comflinders.edu.auscielo.br.

The synthesis of benzoic acid derivatives in continuous-flow systems has been demonstrated to be highly effective. For instance, the synthesis of 2,2′-diselenobis(benzoic acid) has been achieved in water as a solvent with a remarkably short reaction time of just 90 seconds, resulting in excellent yields . While this is a different benzoic acid derivative, the principle highlights the potential for rapid synthesis in flow.

A notable example is the continuous-flow synthesis of 2,4,5-trifluorobenzoic acid, a closely related compound, via a Grignard reaction. This process involves the reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide to form the Grignard reagent, followed by carboxylation with CO₂ gas. The Grignard exchange reaction can be performed in a T-micromixer and a tube microreactor, achieving near-quantitative yield. The subsequent gas-liquid carboxylation is efficiently carried out in a falling film microreactor. The residence time for the Grignard formation can be optimized; for example, at 45 °C, a residence time of 10 minutes has been shown to be effective researchgate.net.

The reduction and esterification of p-nitrobenzoic acid, a precursor to some benzoic acid derivatives, have also been successfully performed in a one-step continuous-flow system. This approach has demonstrated high conversion (>99%) and selectivity (>99%) with very short residence times, as low as 12 seconds researchgate.net. This showcases the potential for significant process intensification using flow chemistry.

The precise control of residence time in continuous-flow reactors is a key parameter that can be tuned to maximize conversion and selectivity. By adjusting the flow rate and the reactor volume, the time the reactants spend in the reaction zone can be finely controlled, which is particularly advantageous for reactions where over-reaction or side reactions can occur nih.gov.

Table 3: Parameters in Continuous-Flow Synthesis of Benzoic Acid Derivatives

| Reaction | Reactor Type | Residence Time | Temperature (°C) | Key Findings |

| Synthesis of 2,2′-diselenobis(benzoic acid) | Not specified | 90 seconds | Not specified | Rapid synthesis in water with excellent yield . |

| Grignard Exchange for 2,4,5-trifluorobenzoic acid | T-micromixer and tube microreactor | 10 minutes | 45 | Near-quantitative yield of the Grignard reagent researchgate.net. |

| Carboxylation of Grignard Reagent | Falling film microreactor | Not specified | 10 | Highly efficient gas-liquid reaction researchgate.net. |

| Reduction and Esterification of p-Nitrobenzoic Acid | Not specified | 12 seconds | Not specified | >99% conversion and selectivity achieved at very short residence times researchgate.net. |

| n-BuLi-mediated coupling for a pharmaceutical intermediate | PFA reactor coil | 2.4 s (lithiation), 2.1 s (coupling) | 10 | Short residence times are crucial to avoid degradation of intermediates mdpi.com. |

Advanced Spectroscopic and Structural Elucidation of Sodium;4 Fluorobenzoate Systems

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a distinct spectrum that acts as a molecular "fingerprint." In the case of sodium;4-fluorobenzoate (B1226621), the FTIR spectrum is characterized by several key absorption bands that confirm the presence of its principal functional groups.

The most notable feature in the spectrum of a benzoate (B1203000) salt is the strong absorption bands corresponding to the carboxylate group (COO⁻). Unlike the sharp C=O stretching peak of a carboxylic acid (typically around 1700 cm⁻¹), the carboxylate anion displays two characteristic bands: an asymmetric stretching vibration (νₐₛ) and a symmetric stretching vibration (νₛ). For sodium;4-fluorobenzoate, these are typically observed in the regions of 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively.

The aromatic ring gives rise to several other distinct peaks. The C-F stretching vibration is a key indicator of the fluorine substitution on the benzene (B151609) ring, typically appearing as a strong band in the 1250-1100 cm⁻¹ region. Aromatic C=C stretching vibrations usually produce a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the ring and are expected in the 900-690 cm⁻¹ range.

Table 1: Characteristic FTIR Peaks for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Asymmetric Carboxylate (COO⁻) Stretch | 1600-1550 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Symmetric Carboxylate (COO⁻) Stretch | 1420-1380 | Strong |

| C-F Stretch | 1230-1210 | Strong |

Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that allows for the analysis of solid or liquid samples with minimal preparation. The technique involves pressing the sample against a crystal of high refractive index, such as diamond or germanium. An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. This interaction provides a spectrum that is typically very similar to that obtained by traditional transmission FTIR. For powdered samples like this compound, ATR-FTIR is a rapid and convenient method for obtaining high-quality spectral data, confirming the functional groups identified by standard FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of specific nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). The data presented for the 4-fluorobenzoate moiety is based on studies of 4-fluorobenzoic acid in solution, which serves as a very close model for the anionic component of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of the 4-fluorobenzoate anion reveals the arrangement of protons on the aromatic ring. Due to the symmetry of the para-substituted ring, two distinct signals are expected.

The protons ortho to the carboxylate group (H2 and H6) are chemically equivalent, as are the protons meta to the carboxylate group (H3 and H5). The fluorine atom at the para position influences the electronic environment of these protons. The protons at positions 2 and 6 are adjacent to the electron-withdrawing carboxylate group and typically appear as a doublet of doublets around 8.01-8.05 ppm. The protons at positions 3 and 5 are adjacent to the fluorine atom and are observed as a triplet around 7.32-7.34 ppm. The splitting patterns arise from coupling to the adjacent protons and the fluorine atom.

Table 2: ¹H NMR Spectral Data for the 4-Fluorobenzoate Anion (in DMSO-d₆)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H2, H6 | ~8.01 | Doublet of Doublets | J(H,H) = 8.9 Hz, J(H,F) = 5.6 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the 4-fluorobenzoate anion, four distinct signals are expected for the aromatic carbons due to symmetry, in addition to the signal for the carboxylate carbon. The fluorine atom exhibits through-bond coupling to the carbon atoms, resulting in splitting of the signals.

The carbon atom bonded directly to the fluorine (C4) shows a large coupling constant (¹JCF) and its signal is significantly split. The carbons ortho (C3, C5) and meta (C2, C6) to the fluorine also show smaller C-F couplings (²JCF and ³JCF, respectively). The carboxylate carbon (C7) signal is typically found in the downfield region of the spectrum.

Table 3: ¹³C NMR Spectral Data for the 4-Fluorobenzoate Anion (in DMSO-d₆)

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C7 (COO⁻) | ~166.7 | Singlet | - |

| C4 | ~165.4 | Doublet | ¹J(C,F) ≈ 251 Hz |

| C2, C6 | ~132.5 | Doublet | ³J(C,F) ≈ 9 Hz |

| C1 | ~127.8 | Doublet | ⁴J(C,F) ≈ 3 Hz |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For the 4-fluorobenzoate anion, a single signal is expected in the ¹⁹F NMR spectrum. In one study, the chemical shift for free p-fluorobenzoate was reported at 11.9 ppm when referenced to sodium fluoride (B91410). nih.gov In another study of 4-fluorobenzoic acid, the chemical shift was observed at approximately -108.0 ppm when referenced to an external standard of CFCl₃. rsc.org The significant difference in these values is due to the different reference standards used, a common variable in ¹⁹F NMR spectroscopy. This technique is invaluable for confirming the presence and electronic environment of the fluorine atom within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing ionic compounds like this compound. In negative-ion mode ESI-MS, a solution of the sample is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, the primary ion observed in negative-ion mode ESI-MS would be the 4-fluorobenzoate anion. This corresponds to the deprotonated form of 4-fluorobenzoic acid, [M-H]⁻. The mass spectrum would show a prominent base peak at a mass-to-charge ratio (m/z) of 139.0, corresponding to the molecular weight of the 4-fluorobenzoate anion. A notable fragment ion is also observed at m/z 95.0. This fragment results from the loss of the carboxyl group (CO₂) from the parent ion, a fragmentation that occurs at the bond between the benzyl (B1604629) ring and the carboxyl group.

| Ion | m/z Value | Designation |

| [C₇H₄FO₂]⁻ | 139.0 | Deprotonated Molecule [M-H]⁻ |

| [C₆H₄F]⁻ | 95.0 | Fragment [M-H-CO₂]⁻ |

This interactive table summarizes the key ions observed in the negative-ion ESI-MS of 4-fluorobenzoate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is typically used for volatile and thermally stable compounds. Since this compound is a salt and thus non-volatile, it is often analyzed in its acidic form, 4-fluorobenzoic acid, which is more amenable to GC-MS analysis.

In a typical GC-MS analysis of 4-fluorobenzoic acid, the compound is first vaporized and then separated from other components in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization method leads to extensive fragmentation of the molecule.

The resulting mass spectrum of 4-fluorobenzoic acid would display a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a series of fragment ions would be observed, providing a characteristic fingerprint of the molecule. Analysis of these fragments helps in confirming the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of ions with very high accuracy. This capability allows for the determination of the elemental composition of a molecule from its exact mass. While standard mass spectrometry can distinguish between ions of different nominal masses, HRMS can differentiate between ions with the same nominal mass but different elemental formulas.

In the context of this compound, HRMS would be used to determine the precise mass of the 4-fluorobenzoate anion and its fragments. For example, the exact mass of the [C₇H₄FO₂]⁻ ion can be calculated and compared to the experimentally measured mass to confirm its elemental composition with a high degree of confidence. This level of accuracy is invaluable in distinguishing between compounds with similar molecular weights and in confirming the identity of unknown substances.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to deduce the precise location of each atom in the crystal lattice.

Such an analysis for this compound would determine its crystal system, space group, and the dimensions of the unit cell. It would also provide the precise coordinates of each sodium, carbon, oxygen, fluorine, and hydrogen atom within the crystal lattice. This information would allow for the accurate determination of bond lengths, bond angles, and torsion angles, providing a complete three-dimensional picture of the 4-fluorobenzoate anion and the coordination environment of the sodium cation.

The data obtained from single-crystal X-ray diffraction also allows for a detailed analysis of the crystal packing and the various intermolecular interactions that stabilize the crystal structure. In the solid state, molecules are held together by a network of non-covalent interactions.

Polymorphism and Crystallization Phenomena

Polymorphism is the capacity of a solid material to exist in more than one crystal structure. mdpi.com These different crystalline forms, known as polymorphs, possess the same chemical composition but differ in their crystal lattice arrangements. This variation in structure can lead to different physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is critical in materials science and pharmaceuticals, as the specific polymorph can significantly impact a compound's performance and processing.

For aromatic carboxylic acids and their salts, such as sodium 4-fluorobenzoate, polymorphism is a common occurrence. The crystallization process is influenced by a variety of factors, including the choice of solvent, the rate of cooling or evaporation, temperature, and the presence of impurities or additives. diva-portal.org For example, in the related compound p-aminobenzoic acid, two distinct polymorphic forms (α and β) can be obtained by carefully controlling crystallization conditions. diva-portal.org The α-form is kinetically favored and often forms rapidly, while the thermodynamically stable β-form requires slower, more controlled conditions to crystallize. diva-portal.org

Other Advanced Spectroscopic Techniques

UV-Visible Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. libretexts.org When a molecule absorbs light, electrons are promoted from a ground electronic state to a higher-energy excited state. rsc.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For sodium 4-fluorobenzoate, the primary chromophore is the substituted benzene ring. The presence of the carboxylate group and the fluorine atom modifies the electronic transitions of the benzene ring, typically the π → π* transitions. In aqueous solutions, salts of benzoic acid are known to exhibit strong absorption in the UV region. For instance, sodium benzoate shows a characteristic absorption peak at approximately 225 nm. acgpubs.org The para-aminobenzoate fragment, another related structure, also absorbs in this region. researchgate.net

The UV-Vis spectrum of sodium 4-fluorobenzoate is expected to show a strong absorption band in the range of 220-240 nm. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) can be determined experimentally according to the Beer-Lambert Law. libretexts.org This technique is highly valuable for quantitative analysis, allowing for the determination of the concentration of sodium 4-fluorobenzoate in a solution. libretexts.org

Table 1: Expected UV-Visible Spectroscopic Data for Sodium 4-Fluorobenzoate

| Parameter | Expected Value | Associated Molecular Transition |

|---|---|---|

| λmax (Wavelength of Maximum Absorbance) | ~230 nm | π → π* |

| Solvent | Water or Ethanol | N/A |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.netethz.ch It is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of electrons instead of atomic nuclei. ethz.ch The technique relies on subjecting a sample to a strong magnetic field and microwave radiation. The unpaired electrons can align with or against the magnetic field, creating two spin states. Transitions between these states are induced by absorbing microwave radiation, resulting in an EPR spectrum. youtube.com

Sodium 4-fluorobenzoate, in its standard state, is a diamagnetic compound. All its electrons are paired, meaning it has no unpaired electrons and is therefore EPR-silent. Consequently, EPR spectroscopy is not a suitable technique for the direct characterization of this compound.

However, EPR becomes an indispensable tool for studying paramagnetic derivatives of sodium 4-fluorobenzoate. researchgate.net Such derivatives could be formed in several ways:

Metal Complexes: If sodium 4-fluorobenzoate acts as a ligand and coordinates to a paramagnetic transition metal ion (e.g., Cu(II), Mn(II), V(IV)), the resulting complex would be EPR-active. nih.gov The EPR spectrum would provide detailed information about the metal's oxidation state, coordination environment, and the nature of the metal-ligand bonding.

Radical Formation: If an unpaired electron is introduced into the molecule, for instance, through radiation or a chemical reaction that creates a radical ion, the resulting species would be paramagnetic and could be studied by EPR.

In such cases, the EPR spectrum would yield valuable data on the electronic structure and the local environment of the unpaired electron. youtube.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition and the chemical and electronic states of the elements within a material. kratos.comfu-berlin.de The method involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the surface. psu.edu

The binding energy of each emitted electron can be calculated from its kinetic energy and is characteristic of the element from which it was ejected. fu-berlin.de Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. nasa.gov

For sodium 4-fluorobenzoate (C₇H₄FNaO₂), an XPS analysis would provide a survey scan identifying the presence of sodium (Na), oxygen (O), fluorine (F), and carbon (C). High-resolution scans of the individual elemental peaks would offer detailed chemical state information:

C 1s: The carbon signal would be complex, resolvable into multiple peaks corresponding to different chemical environments: C-C/C-H in the aromatic ring, C-F, and the carboxylate carbon (O-C=O).

O 1s: This signal would correspond to the two oxygen atoms in the carboxylate group.

F 1s: This peak relates to the fluorine atom bonded to the aromatic ring.

Na 1s: This signal corresponds to the sodium counter-ion.

XPS is particularly useful for confirming surface composition, identifying contaminants, and verifying the chemical integrity of the compound's surface. libretexts.org

Table 2: Predicted XPS Binding Energies for Sodium 4-Fluorobenzoate

| Element (Core Level) | Predicted Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| C 1s | ~284.8 eV | Aromatic C-C, C-H |

| C 1s | ~286.5 eV | Aromatic C-F |

| C 1s | ~288.5 eV | Carboxylate (-COO⁻) |

| O 1s | ~532.0 eV | Carboxylate (-COO⁻) |

| F 1s | ~687.0 eV | C-F |

| Na 1s | ~1072.0 eV | Na⁺ |

Compound Reference Table

Computational and Theoretical Chemistry Studies of Sodium;4 Fluorobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations can predict a variety of molecular properties, including optimized geometry, electronic energies, and vibrational frequencies, by approximating the electron density of the system. For the 4-fluorobenzoate (B1226621) anion, these calculations are typically performed using basis sets like 6-311++G(d,p), which provide a good balance between accuracy and computational cost.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For the 4-fluorobenzoate anion, DFT calculations predict a planar structure for the benzene (B151609) ring, with the carboxylate group and the fluorine atom lying in the same plane. This planarity is a result of the sp² hybridization of the carbon atoms in the ring and the delocalization of π-electrons across the system.

The electronic structure of the anion is characterized by the distribution of electrons. The fluorine atom, being highly electronegative, withdraws electron density from the benzene ring through the inductive effect. Conversely, the carboxylate group is an electron-donating group due to resonance. The interplay of these electronic effects influences the molecule's reactivity and spectroscopic properties.

Below is a representative table of optimized geometric parameters for the 4-fluorobenzoate anion, based on DFT calculations for similar substituted benzoic acids. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-F | 1.35 |

| C-C (ring) | 1.39 - 1.41 | |

| C-C (ring-COO⁻) | 1.51 | |

| C-O | 1.26 | |

| Bond Angles (°) | C-C-F | 119.5 |

| C-C-C (ring) | 119.0 - 121.0 | |

| O-C-O | 125.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. scispace.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scispace.com For the 4-fluorobenzoate anion, the HOMO is typically localized on the carboxylate group and the phenyl ring, while the LUMO is distributed over the aromatic system. DFT calculations are used to determine the energies of these orbitals.

The table below presents typical HOMO-LUMO energy values for aromatic carboxylic acids, illustrating the type of data obtained from such analyses. scispace.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration, which correspond to the collective motions of atoms in the molecule. Each vibrational mode has a characteristic frequency, and those that result in a change in the molecule's dipole moment are IR-active. uni-rostock.de

For the 4-fluorobenzoate anion, DFT calculations can predict the frequencies of key vibrational modes, such as the C-F stretching, C=O stretching of the carboxylate group, and various C-C and C-H vibrations of the benzene ring. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

A representative table of calculated vibrational frequencies for key functional groups in 4-fluorobenzoate is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | ~1550-1600 | Symmetric/Asymmetric Carboxylate Stretch |

| ν(C-F) | ~1220-1240 | C-F Stretch |

| ν(C-C) | ~1400-1600 | Aromatic Ring C-C Stretches |

| δ(C-H) | ~1000-1100 | In-plane C-H Bending |

Reactivity indices, derived from DFT, provide quantitative measures of a molecule's reactivity. Key indices include chemical potential (μ), hardness (η), and the electrophilicity index (ω). These are calculated from the energies of the HOMO and LUMO.

The Fukui function, f(r), is a local reactivity descriptor that indicates the most likely sites for nucleophilic and electrophilic attack within a molecule. wikipedia.org It is calculated from the change in electron density when an electron is added to or removed from the system. wikipedia.org

f⁺(r) : Indicates sites susceptible to nucleophilic attack (where an electron is added to the LUMO).

f⁻(r) : Indicates sites susceptible to electrophilic attack (where an electron is removed from the HOMO).

For the 4-fluorobenzoate anion, the Fukui functions would predict that the oxygen atoms of the carboxylate group are the primary sites for electrophilic attack, while the carbon atoms of the benzene ring are potential sites for nucleophilic attack, with the exact locations influenced by the fluorine substituent.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are often performed on single, static molecules, molecular modeling and dynamics simulations can explore the behavior of molecules over time and in different environments.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For the 4-fluorobenzoate anion, the primary conformational flexibility lies in the rotation around the single bond connecting the carboxylate group to the phenyl ring.

However, due to the significant energy barrier to rotation caused by the delocalization of π-electrons between the ring and the carboxylate group, the molecule is predominantly planar. Theoretical studies on substituted benzoic acids confirm that the planar conformer is the most stable. researchgate.net Any significant deviation from planarity would disrupt this stabilizing conjugation and is therefore energetically unfavorable. As a result, 4-fluorobenzoate does not exhibit a complex conformational landscape like that of flexible aliphatic chains. researchgate.netnih.gov

Ligand-Receptor Interaction Modeling (non-biological focus)

In the realm of computational chemistry, the modeling of ligand-receptor interactions extends beyond biological systems to materials science and supramolecular chemistry. In this context, sodium;4-fluorobenzoate can be studied as a ligand interacting with various non-biological "receptors" such as metal-organic frameworks (MOFs), nanoparticle surfaces, or other molecules in crystal engineering.

Metal-Organic Frameworks (MOFs): The 4-fluorobenzoate anion is a potential organic linker for the synthesis of MOFs. Computational modeling is a critical tool for predicting the structure and properties of these materials before their synthesis. nih.govcam.ac.uk Using Density Functional Theory (DFT), researchers can model how the 4-fluorobenzoate ligand would coordinate with metal nodes (e.g., Cu, Ni, Zr). These simulations can predict key structural features like pore size and shape, as well as properties relevant to gas adsorption and separation. nih.govrsc.org The presence of the fluorine atom can be modeled to understand its influence on the electronic properties and hydrophobicity of the resulting framework. mdpi.com For instance, simulations can calculate the binding energies of guest molecules within the MOF pores, providing insight into the framework's potential for applications like carbon capture or hydrocarbon storage.

Surface Adsorption: Theoretical studies using DFT can also model the adsorption of 4-fluorobenzoate onto various surfaces, such as metal oxides or carbon-based nanomaterials like graphene. nih.govmdpi.com These models elucidate the nature of the surface-ligand interaction, predicting the most stable adsorption geometries and calculating adsorption energies. researchgate.netbohrium.com The interaction can be complex, involving a combination of electrostatic interactions between the carboxylate group and the surface, and π-π stacking interactions between the aromatic ring and the material. mdpi.com Such computational studies are crucial for understanding surface functionalization and for the rational design of new composite materials.

Crystal Engineering: Computational methods are also employed to predict and analyze the crystal structure of salts like this compound. eurjchem.com By modeling the intermolecular forces, including ion-ion, ion-dipole, and hydrogen bonding interactions, it is possible to predict how the ions will pack in a crystalline lattice. These studies provide insight into the supramolecular structures that can be formed and help in understanding the physical properties of the solid-state material.

Theoretical Studies on the Influence of Fluorine Substitution

The substitution of a hydrogen atom with a fluorine atom at the para-position of the benzoate (B1203000) ring significantly alters the electronic properties of the molecule. These changes are primarily understood through the interplay of inductive and resonance effects.

The fluorine atom influences the electron density of the aromatic ring through two primary mechanisms: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a strong ability to withdraw electron density from the atoms to which it is bonded. This effect is transmitted through the sigma (σ) bonds of the molecule. In 4-fluorobenzoate, the fluorine atom strongly pulls electron density from the benzene ring via the C-F bond, making the ring more electron-poor. This electron-withdrawing effect is a key characteristic of halogens.

Resonance Effect (+R): Despite its high electronegativity, the fluorine atom possesses lone pairs of electrons in its p-orbitals. These lone pairs can be delocalized into the π-system of the benzene ring. This donation of electron density through resonance increases the electron density on the aromatic ring, particularly at the ortho and para positions.

The electronic effects of the fluorine substituent have a direct impact on the acidity of the corresponding carboxylic acid, 4-fluorobenzoic acid. The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.

The net electron-withdrawing nature of the fluorine atom helps to stabilize the negative charge of the 4-fluorobenzoate anion. By pulling electron density away from the carboxylate group through the aromatic ring, the fluorine atom disperses the negative charge, making the anion more stable than the unsubstituted benzoate anion. A more stable conjugate base corresponds to a stronger acid. Therefore, 4-fluorobenzoic acid is a stronger acid than benzoic acid.

This effect has been quantified through computational studies that calculate the theoretical pKa. These calculations often involve a thermodynamic cycle and use quantum mechanical methods like Hartree-Fock (HF) or Density Functional Theory (DFT) with various basis sets, often combined with a solvation model like the Polarizable Continuum Model (PCM) to account for the solvent effect. The results of these theoretical calculations are generally in good agreement with experimental values.

| Computational Method | Calculated pKa | Reference |

|---|---|---|

| Experimental Value | 4.14 - 4.15 | [From first search: 2, 10] |

| HF/6-31G** (PCM) | 3.88 | [From first search: 3] |

| B3LYP/6-31G** (PCM) | 4.27 | [From first search: 3] |

| B3LYP/6-31G** (CPCM) | 4.28 | [From first search: 3] |

| B3LYP/6-31G** (IEF-PCM) | 4.26 | [From first search: 3] |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data.

NMR Spectroscopy: DFT calculations are widely used to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule's optimized geometry, theoretical chemical shifts can be determined. For 4-fluorobenzoate, calculations would predict the chemical shifts of the aromatic protons and carbons, as well as the fluorine atom. These calculations can show how the electron-withdrawing fluorine atom influences the electronic environment of the nearby nuclei, leading to predictable changes in their chemical shifts compared to unsubstituted benzoate.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra, can be calculated using DFT. dtic.milresearchgate.net The calculation involves computing the second derivatives of the energy with respect to the atomic positions to find the harmonic vibrational frequencies. dtic.mil For 4-fluorobenzoate, these calculations can predict the frequencies of key vibrational modes, such as the C=O stretching of the carboxylate group, the C-F stretching, and various aromatic ring vibrations. Comparing these predicted spectra with experimental data helps in the precise assignment of observed spectral bands. umass.eduresearchgate.net

Electronic (UV-Vis) Spectroscopy: The prediction of UV-Vis absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. arxiv.org For 4-fluorobenzoate, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) corresponding to electronic transitions, such as the π → π* transitions within the aromatic system. mdpi.com These theoretical predictions are valuable for interpreting experimental electronic spectra and understanding the electronic structure of the molecule. youtube.com

Supramolecular Chemistry and Crystal Engineering with 4 Fluorobenzoate Anions

Design Principles for Supramolecular Assemblies

The rational design of crystalline solids with desired structures and properties, known as crystal engineering, relies on the predictable and reliable nature of intermolecular interactions. Hydrogen bonding is a primary and highly dependable tool for designing supramolecular assemblies. acs.org The 4-fluorobenzoate (B1226621) anion offers multiple sites for such interactions, enabling its use as a building block, or "synthon," in constructing larger, well-defined architectures.

Characterization of Non-Covalent Interactions

The formation and stability of supramolecular structures containing the 4-fluorobenzoate anion are governed by a variety of non-covalent interactions. These interactions are characterized by their specific geometries and energies, which can be studied using techniques like single-crystal X-ray diffraction and visualized through tools such as Hirshfeld surface analysis. scite.aieurjchem.comnih.gov

Hydrogen bonds are the cornerstone of the supramolecular assemblies formed by 4-fluorobenzoate.

O–H···O and N–H···O Bonds: The carboxylate group of the 4-fluorobenzoate anion is an excellent hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, such as protonated amines (N–H) or carboxylic acids (O–H), it forms strong and directional hydrogen bonds. These interactions are often the primary driving force in the formation of salts and co-crystals. For instance, in the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, the crystal structure is stabilized by an elaborate system of N–H···O and O–H···O hydrogen bonds. scite.aieurjchem.com Similarly, in the organic salt adamantan-1-ammonium 4-fluorobenzoate, cations and anions are connected into slabs by dense N–H···O hydrogen-bonded networks. nih.govresearchgate.net These interactions frequently lead to recognizable patterns, or "supramolecular synthons," such as dimeric rings or extended chains. researchgate.net

| Compound | Interaction Type | Key Feature | Reference |

|---|---|---|---|

| 2-aminobenzothiazol with 4-fluorobenzoic acid | N–H···O, O–H···O | Forms the primary supramolecular structure. | scite.aieurjchem.com |

| Adamantan-1-ammonium 4-fluorobenzoate | N–H···O | Connects cations and anions into dense networks (slabs). | nih.govresearchgate.net |

| Adamantan-1-ammonium 4-fluorobenzoate | C–H···F | Contributes to the overall 3D crystal packing. | nih.govresearchgate.net |

| 9-aminoacridinium 4-fluorobenzoate monohydrate | N–H···O | Forms hydrogen bond ring motifs that stabilize the crystal lattice. | researchgate.net |

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. polimi.it While the most common halogen bond donors are iodine and bromine, chlorine can also participate. nih.gov

In the context of the 4-fluorobenzoate anion, the fluorine atom can act as a halogen bond acceptor (the nucleophile). A plausible, though less common, interaction is the C–Cl···F halogen bond, where a chlorine atom from a neighboring molecule would act as the donor. Theoretical calculations on complexes between fluorohalides (like F-Cl) and various nucleophiles have characterized the geometries and energies of such interactions. nih.gov The strength of the halogen bond increases with the polarizability of the halogen donor (I > Br > Cl). polimi.it Therefore, a C–Cl···F interaction would be weaker than its bromine or iodine analogues but can still be a directional and structure-influencing force in crystal engineering, complementing the more dominant hydrogen bonds.

The phenyl ring of the 4-fluorobenzoate anion allows it to participate in π–π stacking interactions. nih.gov These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a significant factor in the stabilization of crystal structures containing aromatic compounds. nih.govrsc.org In these arrangements, the rings typically adopt a parallel-displaced or T-shaped geometry to minimize repulsion.

In structures containing metal complexes with 4-fluorobenzoate and other aromatic ligands, such as 1,10-phenanthroline, π–π stacking interactions between the ligand rings are often observed, contributing to the formation of extended supramolecular networks. researchgate.net The interplay between hydrogen bonding and π-stacking is crucial; often, a robust hydrogen-bonded framework will be further stabilized and organized by weaker π–π interactions, which help to dictate the packing of these frameworks. rsc.org

The carboxylate group of the 4-fluorobenzoate anion is an effective ligand for a wide range of metal ions. It can coordinate to metals in several modes, most commonly as a monodentate, bidentate chelating, or bidentate bridging ligand. This versatility allows for the construction of diverse metal-organic architectures, from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. researchgate.net

The fragmentation behaviors of p-fluorobenzoate complexes with various metals, including La³⁺, Ce³⁺, Fe³⁺, Cu²⁺, and UO₂²⁺, have been investigated, providing insight into the nature of the metal-ligand bond. nih.govacs.orgbohrium.comresearchgate.net Density functional theory (DFT) calculations have been used to determine the geometries of these complexes. For example, in lanthanum and copper complexes, the 4-fluorobenzoate anion acts as a bidentate ligand, coordinating to the metal center through both oxygen atoms. acs.org

| Complex | Metal Ion | Coordination Mode | M-O Distances (Å) | Reference |

|---|---|---|---|---|

| [LaCl₃(p-C₆H₄FCO₂)⁻] | La³⁺ | Bidentate | 2.522 / 2.572 | acs.org |

| [CuCl₂(p-C₆H₄FCO₂)⁻] | Cu²⁺ | Bidentate | 2.121 / 2.122 | acs.org |

Crystal Packing and Self-Assembly Phenomena

The final crystal structure of a compound containing the 4-fluorobenzoate anion is the result of a complex interplay between the various non-covalent interactions, a process known as self-assembly. rsc.org The molecule's functional groups guide this process, leading to specific and often predictable packing arrangements.

Anion Recognition and Binding Studies

The recognition and binding of anions by synthetic receptors is a cornerstone of supramolecular chemistry, with applications ranging from sensing and separation to catalysis. The 4-fluorobenzoate anion, with its distinct combination of a carboxylate group and a fluorinated aromatic ring, presents an interesting target for molecular recognition studies. Research in this area seeks to understand the fundamental principles governing the selective binding of this anion and to design host molecules that can form stable complexes with it.

Detailed studies involving the 4-fluorobenzoate anion are often comparative in nature, seeking to elucidate the specific contributions of the fluorine substituent to the binding affinity and selectivity. While comprehensive binding data for a wide range of receptors with 4-fluorobenzoate is still an evolving area of research, existing studies highlight the interplay of various non-covalent interactions.

Key interactions that govern the recognition of the 4-fluorobenzoate anion include:

Hydrogen Bonding: The carboxylate group of the 4-fluorobenzoate anion is a strong hydrogen bond acceptor, readily interacting with hydrogen bond donors on a receptor molecule, such as amides, ureas, or ammonium (B1175870) groups.

Anion-π Interactions: The electron-deficient π-system of the fluorinated aromatic ring can engage in favorable interactions with electron-rich cavities or surfaces of a host molecule. The fluorine atom, being highly electronegative, enhances the quadrupole moment of the aromatic ring, which can influence these interactions.

Halogen Bonding: While less common for fluorine, under certain geometric arrangements, the fluorine atom can act as a halogen bond acceptor.

The following table summarizes hypothetical binding affinity data for the 4-fluorobenzoate anion with different classes of supramolecular receptors to illustrate the concepts discussed.

| Receptor Type | Host Molecule | Guest Anion | Binding Constant (K_a) [M⁻¹] | Solvent |

| Calix researchgate.netpyrrole | Octamethylcalix researchgate.netpyrrole | 4-Fluorobenzoate | 150 | Acetonitrile (B52724) |

| Urea-based Receptor | 1,3-Bis(phenylurea)benzene | 4-Fluorobenzoate | 5.2 x 10³ | DMSO |

| Metal-Organic Cage | [Fe₂(L)₃]⁴⁺ | 4-Fluorobenzoate | 8.9 x 10⁴ | Water |

This table is illustrative and intended to provide a conceptual framework. Actual binding constants are highly dependent on the specific receptor structure and experimental conditions.

The design of receptors with high selectivity for 4-fluorobenzoate over other anions, such as benzoate (B1203000) or other halide-substituted benzoates, remains a challenge. Achieving such selectivity often requires a precise preorganization of multiple binding sites within the receptor to complement the size, shape, and electronic properties of the 4-fluorobenzoate anion.

Influence of Fluorine on Supramolecular Selectivity and Architecture

The substitution of a hydrogen atom with a fluorine atom at the para-position of the benzoate anion has profound consequences for its role in crystal engineering. This single atomic substitution can dramatically alter the resulting supramolecular architecture and the stability of the crystal lattice. acs.org

The influence of the fluorine atom can be attributed to several factors:

Halogen Bonding: The fluorine atom can participate in halogen bonding, acting as a halogen bond acceptor. This interaction, though generally weaker than for heavier halogens, can provide directional control in the assembly of molecules.

Dipole-Dipole Interactions: The C-F bond possesses a significant dipole moment, which can lead to favorable dipole-dipole interactions within the crystal lattice, influencing the relative orientation of molecules.

Anion-π and π-π Stacking Interactions: The electron-withdrawing nature of the fluorine atom modifies the electronic character of the aromatic ring, affecting its ability to participate in anion-π and π-π stacking interactions. nih.govchem8.org This can lead to different packing motifs compared to the non-fluorinated analogue.

A comparative analysis of the crystal structures of metal-organic frameworks (MOFs) and co-crystals containing benzoate and 4-fluorobenzoate ligands often reveals significant differences in their topologies and properties. For instance, the presence of the fluorine atom can lead to the formation of different supramolecular synthons, which are robust and predictable patterns of non-covalent interactions.

A study on the co-crystallization of benzoic acid with various fluorinated benzoic acids demonstrated that the degree of fluorination can steer the transformation from a solid solution to a cocrystal. acs.org This highlights the role of fluorine in dictating the supramolecular compatibility and the resulting solid-state structure.

The following table provides a comparative overview of crystallographic data for a hypothetical pair of benzoate and 4-fluorobenzoate containing compounds to illustrate the influence of fluorine on the crystal packing.

| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

| [Cu(benzoate)₂(H₂O)] | Monoclinic | P2₁/c | O-H···O, C-H···O | Fictional |

| [Cu(4-fluorobenzoate)₂(H₂O)] | Triclinic | P-1 | O-H···O, C-H···F, C-H···O | Fictitious |

This table is for illustrative purposes. The specific crystal parameters and interactions will vary depending on the actual compounds.

In the crystal structure of a co-crystal formed between 2-aminobenzothiazole (B30445) and 4-fluorobenzoic acid, the structure is stabilized by an elaborate system of N–H···O and O–H···O hydrogen bonds, forming distinct supramolecular structures. eurjchem.com Analysis of the crystal packing in salts and co-crystals of 4-fluorobenzoic acid with heteroaromatic nitrogenous bases also reveals the significant role of intermolecular interactions involving the fluorine atom in dictating the final architecture. researchgate.net

Environmental Chemistry and Biodegradation Studies of 4 Fluorobenzoate

Microbial Degradation Pathways and Mechanisms

The breakdown of 4-fluorobenzoate (B1226621) in the environment is primarily a biological process driven by various microorganisms that have evolved specific enzymatic machinery to utilize this fluorinated aromatic compound as a source of carbon and energy.

Identification of Degrading Microorganisms

Several bacterial strains capable of utilizing 4-fluorobenzoic acid as their sole carbon and energy source have been isolated from soil and water samples. nih.gov These microorganisms belong to various genera, demonstrating a widespread capacity for 4-fluorobenzoate degradation in the environment. Research has identified key players in this process, including species from the genera Pseudomonas, Alcaligenes, and Aureobacterium. nih.govethz.ch For instance, Pseudomonas knackmussii B-13 has been a subject of study, particularly in biofilm-mediated degradation processes. ucd.ie

| Genus | Species/Strain | Isolation Source |

| Pseudomonas | P. knackmussii B-13, P. cepacia | Soil and water |

| Alcaligenes | Strains RHO21, RHO22, A. eutrophus | Soil and water |

| Aureobacterium | Strain RHO25 | Soil and water |

Enzymatic Biotransformations and Intermediates

The microbial degradation of 4-fluorobenzoate proceeds through distinct aerobic pathways, each involving a series of enzymatic reactions and metabolic intermediates.

One well-documented pathway, observed in several gram-negative bacteria like Pseudomonas and Alcaligenes species, begins with the oxidation of the aromatic ring. nih.gov This pathway involves the following key steps and intermediates:

4-Fluorocatechol: The initial degradation proceeds via the formation of 4-fluorocatechol. nih.govresearchgate.net

3-Fluoro-cis,cis-muconate: This intermediate is formed through the action of catechol 1,2-dioxygenase. nih.gov